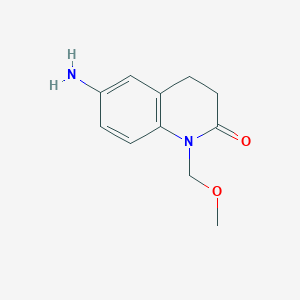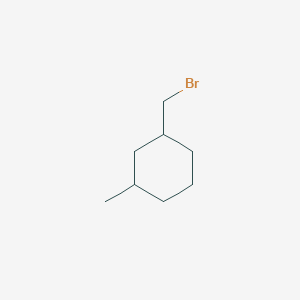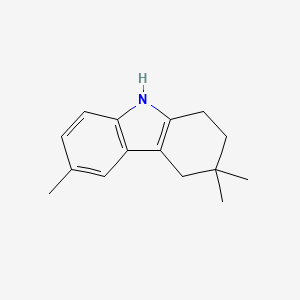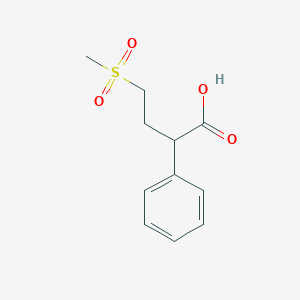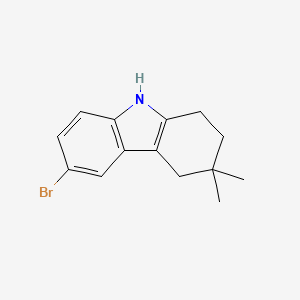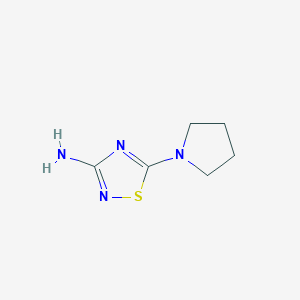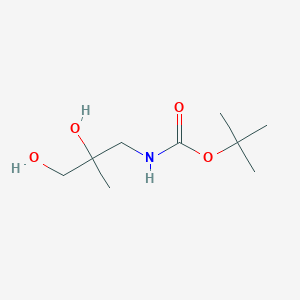![molecular formula C12H7BrN2O B1376255 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine CAS No. 934331-04-1](/img/structure/B1376255.png)
2-(4-Bromophenyl)oxazolo[4,5-C]pyridine
Descripción general
Descripción
“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a chemical compound with the CAS Number: 934331-04-1 . It has a molecular weight of 275.1 . The IUPAC name for this compound is 2-(4-bromophenyl)[1,3]oxazolo[4,5-c]pyridine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is 1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a solid at room temperature . It has a molecular weight of 275.1 .
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
The chemistry of compounds similar to 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine is quite rich and varied. For example, the chemistry of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) has been extensively reviewed, highlighting the diverse preparation procedures and properties of these compounds, including their spectroscopic, structural, magnetic, biological, and electrochemical properties (Boča, Jameson, & Linert, 2011).
Biological Significance
The oxazolone moiety, closely related to the oxazolo group in 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine, is a significant heterocyclic compound. It is known to exhibit a wide array of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities, among others. This highlights the potential medicinal significance of related compounds (Kushwaha & Kushwaha, 2021).
Therapeutic Applications
Compounds with structures similar to 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine have been found to exhibit a wide range of bioactivities. For instance, 1,3,4-Oxadiazole derivatives, which have a structural resemblance, are known for their binding affinity with different enzymes and receptors in biological systems, resulting in various therapeutic effects such as anticancer, antibacterial, and antiviral activities (Verma et al., 2019).
Role in Central Nervous System (CNS) Drugs Synthesis
The structural framework of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine might offer prospects in CNS drug development. Heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) form a large class of organic compounds, serving as precursors or constituents in various CNS acting drugs, thus indicating potential routes for the synthesis of novel CNS drugs (Saganuwan, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-bromophenyl)-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOAGYMBRQDLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)oxazolo[4,5-C]pyridine | |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

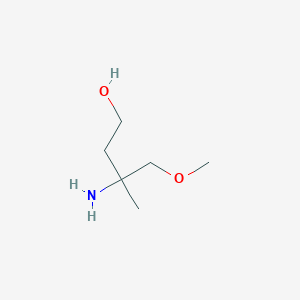
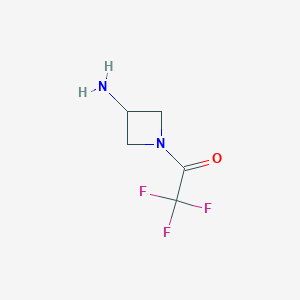
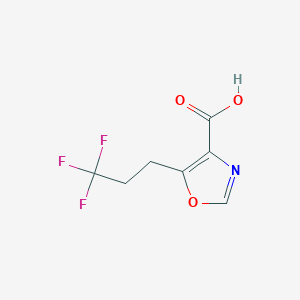
![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)
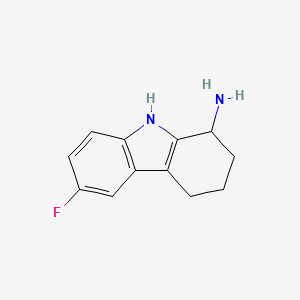
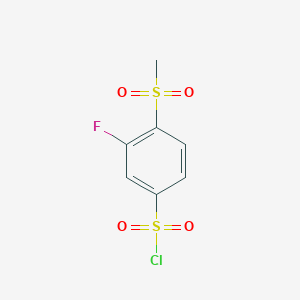
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)
